Diethyl Malonate-13C3

Description

Significance of Stable Isotope Labeling in Chemical and Biochemical Sciences

Stable isotope labeling is a powerful technique used to trace the journey of molecules through chemical reactions and biological pathways. silantes.comstudysmarter.co.uk It involves replacing an atom in a molecule with its non-radioactive (stable) isotope, which has the same number of protons but a different number of neutrons. creative-proteomics.com Common stable isotopes used in this field include Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H). wikipedia.org Because the labeled isotopes are chemically identical to their more common counterparts, they participate in reactions and metabolic processes in nearly the same way, acting as a tracer without interfering with the system under investigation. wikipedia.orgdiagnosticsworldnews.com

The primary advantage of stable isotope labeling lies in its ability to provide detailed insights into complex systems. In chemical and biochemical sciences, this technique is indispensable for several key areas of research:

Metabolic Pathway Elucidation: By introducing a substrate labeled with a stable isotope, such as ¹³C, into a biological system, researchers can track the carbon atoms as they are incorporated into various metabolites. alfa-chemistry.com This allows for the mapping of metabolic networks and the discovery of new biochemical pathways. nih.gov

Metabolic Flux Analysis (MFA): Isotope labeling enables the quantification of the rates (fluxes) of metabolic reactions within a cell. wikipedia.org By measuring the isotopic enrichment in downstream metabolites, scientists can understand how metabolic pathways are regulated and identify potential bottlenecks, which is crucial for studying diseases like cancer and diabetes. alfa-chemistry.comfrontiersin.org

Compound Identification and Quantification: In fields like metabolomics, stable isotopes help distinguish genuine biological compounds from background noise or artifacts in analytical instruments. nih.gov They also serve as ideal internal standards for mass spectrometry, allowing for precise and accurate quantification of molecules in complex samples. diagnosticsworldnews.compharma-industry-review.com

Mechanistic Studies: Isotopic tracers help elucidate the step-by-step mechanisms of chemical and enzymatic reactions. wikipedia.org By determining the position of the labeled atom in the final products, chemists can deduce how bonds are broken and formed during a reaction. wikipedia.org

Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are central to these studies, as they can detect the mass differences or unique magnetic properties of the labeled isotopes. wikipedia.org The integration of stable isotope labeling with these high-throughput analytical platforms has transformed metabolomics from an observational science to one that provides detailed mechanistic insights into cellular metabolism. nih.gov

Diethyl Malonate-13C3 as a Key Isotopic Tracer in Modern Academic Research

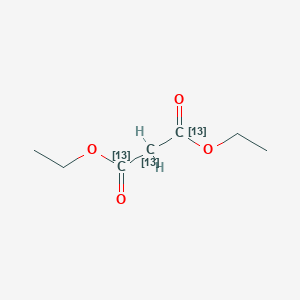

This compound is a stable isotope-labeled version of diethyl malonate, a diethyl ester of malonic acid. cymitquimica.comisotope.com In this specific isotopologue, the three carbon atoms of the malonate backbone are replaced with the Carbon-13 isotope. cymitquimica.comsigmaaldrich.com This labeling makes it a highly effective tool for research applications where tracking carbon atoms through metabolic or synthetic pathways is essential. cymitquimica.com

The utility of this compound as a tracer is enhanced by its chemical properties and the analytical methods used to detect it. The ¹³C label allows researchers to follow its metabolic fate using both NMR spectroscopy and mass spectrometry. cymitquimica.com Its role as a precursor in various syntheses, such as the malonic ester synthesis for creating carbon-carbon bonds, makes it particularly valuable. cymitquimica.com In metabolic research, it can be used to study the synthesis of other critical biomolecules, such as fatty acids.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | Diethyl propanedioate-1,2,3-¹³C₃ |

| Synonyms | Malonic acid diethyl ester-¹³C₃ |

| CAS Number (Labeled) | 53051-81-3 isotope.com |

| Molecular Formula | C₄(¹³C)₃H₁₂O₄ scbt.com |

| Molecular Weight | 163.15 g/mol isotope.comscbt.com |

| Appearance | Colorless liquid wikipedia.org |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. cymitquimica.com |

| Isotopic Purity | Typically ≥99 atom % ¹³C sigmaaldrich.com |

This table contains interactive data. You can sort and filter the information as needed.

Overview of Advanced Academic Research Applications

The unique structure of this compound makes it a versatile tool in several areas of advanced research, primarily in metabolomics and drug development.

Metabolic Research and Flux Analysis: Diethyl malonate and its esters can act as prodrugs for malonate, an inhibitor of the mitochondrial enzyme succinate (B1194679) dehydrogenase (SDH). nih.gov By using the ¹³C₃-labeled version, researchers can trace the delivery of malonate into cells and its subsequent impact on central carbon metabolism. This is particularly relevant in studying conditions like cardiac ischemia-reperfusion injury, where succinate accumulation plays a key role. nih.gov The labeled malonate allows for precise tracking of its influence on the Krebs cycle and related pathways.

Drug Discovery and Metabolism: Stable isotope-labeled compounds are critical in drug discovery and development. researchgate.net They are used in absorption, distribution, metabolism, and excretion (ADME) studies to understand a drug's pharmacokinetic profile. pharma-industry-review.comresearchgate.net While not a drug itself, this compound serves as a labeled building block for the synthesis of more complex molecules. Its derivatives can be used to investigate drug-receptor interactions and metabolic fate, helping to design more effective and less toxic therapeutic agents. alfa-chemistry.com

Synthesis of Labeled Compounds: Diethyl malonate is a fundamental reagent in organic synthesis, used to produce a wide range of compounds, including barbiturates and amino acids. wikipedia.org The ¹³C₃-labeled variant allows for the synthesis of other isotopically labeled molecules. For example, it can be used to study the biosynthesis of ¹³C-labeled fatty acids, providing insights into lipid metabolism.

Table 2: Research Applications and Findings with Diethyl Malonate-¹³C₃

| Research Area | Application | Insight Gained |

|---|---|---|

| Metabolomics | Tracer for central carbon metabolism. | Enables real-time monitoring of Krebs cycle activity by tracking the integration of the ¹³C label into metabolites after conversion to acetyl-CoA. |

| Ischemia-Reperfusion Injury | Precursor to the succinate dehydrogenase (SDH) inhibitor, malonate. | Allows researchers to trace the intracellular delivery of malonate and quantify its inhibitory effect on SDH, which is crucial in preventing injury. nih.gov |

| Fatty Acid Synthesis | Labeled precursor for fatty acid chains. | Used to study the mechanisms and pathways of fatty acid biosynthesis by following the incorporation of the ¹³C atoms. |

| Organic Synthesis | Labeled building block for complex molecules. | Facilitates the creation of other ¹³C-labeled compounds for use as internal standards in quantitative mass spectrometry or as probes in mechanistic studies. pharma-industry-review.comcymitquimica.com |

This table contains interactive data. You can sort and filter the information as needed.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| Diethyl Malonate |

| Malonic Acid |

| Carbon-13 |

| Nitrogen-15 |

| Deuterium |

| Succinate |

| Malonate |

| Acetyl-CoA |

Structure

3D Structure

Properties

IUPAC Name |

diethyl (1,2,3-13C3)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-3-10-6(8)5-7(9)11-4-2/h3-5H2,1-2H3/i5+1,6+1,7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXGSMUGOJNHAZ-SVFBATFISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[13C](=O)[13CH2][13C](=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583932 | |

| Record name | Diethyl (~13~C_3_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53051-81-3 | |

| Record name | Diethyl (~13~C_3_)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Labeled Derivative Production of Diethyl Malonate 13c3

Methodologies for ¹³C-Isotopic Enrichment of Diethyl Malonate

The production of Diethyl Malonate-13C3 hinges on the initial synthesis of ¹³C-labeled precursors, followed by controlled reactions to build the final molecule with specific isotopic placement.

Achieving specific labeling patterns within the diethyl malonate molecule is crucial for its application. The designation "13C3" indicates that all three carbon atoms of the malonic acid backbone (the two carbonyl carbons and the central methylene (B1212753) carbon) are carbon-13 isotopes.

Conceptual strategies for achieving this specific labeling pattern are based on established synthetic routes for unlabeled malonic acid, substituting standard carbon sources with their ¹³C-labeled counterparts. A primary strategy involves the synthesis of ¹³C-labeled malonic acid itself. For instance, a classic route to malonic acid involves the reaction of chloroacetic acid with sodium cyanide, followed by hydrolysis. quora.comwikipedia.org To produce Malonic acid-13C3, this synthesis could be adapted to use sodium [¹³C]cyanide and [1,2-¹³C2]chloroacetic acid. This ensures that all three carbons in the resulting malonic acid are ¹³C isotopes.

Another strategy could involve the carboxylation of a labeled acetate (B1210297) precursor. For example, deprotonating ethyl [1,2-¹³C2]acetate with a strong base and then treating the resulting carbanion with ¹³CO2 would theoretically introduce the third labeled carbon, forming the malonate backbone.

The most direct and common pathway for synthesizing this compound involves the esterification of its corresponding labeled carboxylic acid, Malonic acid-13C3. This precursor is commercially available from specialized suppliers of stable isotopes.

The selected reaction is typically a Fischer esterification. quora.comguidechem.com In this process, Malonic acid-13C3 is reacted with a twofold excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The mixture is heated under reflux to drive the reaction to completion. The use of excess ethanol helps to shift the equilibrium towards the formation of the diethyl ester. Following the reaction, the this compound is isolated and purified through distillation.

Table 1: Precursors and Reaction Conditions for this compound Synthesis

| Reactant/Reagent | Role | Typical Conditions | Reference |

| Malonic acid-13C3 | Labeled Precursor | Starting material with the ¹³C₃ backbone. | guidechem.com |

| Ethanol | Esterifying Agent | Used in excess to form the ethyl esters. | quora.com |

| Sulfuric Acid (conc.) | Catalyst | Protonates the carbonyl oxygen, activating it for nucleophilic attack. | quora.comguidechem.com |

| Heat (Reflux) | Energy Input | Increases reaction rate and helps drive the equilibrium towards products. | quora.com |

Utilization of this compound in the Synthesis of Complex Labeled Molecules

This compound serves as a key intermediate for introducing a stable isotopic label into more complex molecular structures. Its utility stems from the high acidity of the α-hydrogens located on the methylene carbon, which allows for easy formation of a nucleophilic enolate. wikipedia.orgmasterorganicchemistry.com

The malonic ester synthesis is a classic method for preparing carboxylic acids by lengthening a carbon chain. wikipedia.org When this compound is used, this synthesis becomes a powerful tool for creating specifically labeled carboxylic acids. The process involves two main steps: alkylation and then hydrolysis followed by decarboxylation.

Enolate Formation and Alkylation : this compound is treated with a base, typically sodium ethoxide, to deprotonate the central ¹³C-methylene group, forming a resonance-stabilized enolate. This ¹³C-labeled nucleophile then reacts with an alkyl halide (R-X) in an Sₙ2 reaction to form a new carbon-carbon bond. masterorganicchemistry.com The product is a ¹³C₃-labeled alkyl-substituted diethyl malonate.

Hydrolysis and Decarboxylation : The resulting diester is hydrolyzed using aqueous acid, which converts the two ester groups into carboxylic acids. Upon heating, this β-dicarboxylic acid readily undergoes decarboxylation, losing one of the labeled carboxyl groups as ¹³CO₂. The final product is a carboxylic acid that is two carbons longer than the original alkyl halide and contains two adjacent ¹³C atoms.

Table 2: General Scheme for Alkylation of this compound

| Step | Reactants | Product | Description | Reference |

| 1 | This compound, Sodium Ethoxide, Alkyl Halide (R-X) | Diethyl alkyl-[¹³C₃]malonate | The ¹³C₃-malonate is deprotonated and then alkylated via an Sₙ2 reaction. | masterorganicchemistry.com |

| 2 | Diethyl alkyl-[¹³C₃]malonate, H₃O⁺, Heat | [1,2-¹³C₂]Carboxylic Acid (R-¹³CH₂-¹³COOH) | The diester is hydrolyzed and subsequently decarboxylated to yield the final labeled carboxylic acid. | wikipedia.org |

This methodology is particularly useful for the synthesis of isotopically labeled fatty acids, which are invaluable tools for studying lipid metabolism. By choosing an appropriate long-chain alkyl halide, a ¹³C label can be introduced at the carboxylic end of the fatty acid chain.

For example, to synthesize [1,2-¹³C₂]palmitic acid, this compound can be alkylated with 1-bromotetradecane. The subsequent hydrolysis and decarboxylation of the intermediate, diethyl tetradecyl-[¹³C₃]malonate, yields palmitic acid with the ¹³C label located at the C-1 (carboxyl) and C-2 positions. A similar strategy has been documented for producing other labeled fatty acids, demonstrating the versatility of this approach. orgsyn.org

The direct synthesis of a specifically substituted aromatic compound like gallic acid (3,4,5-trihydroxybenzoic acid) from diethyl malonate is not a standard or commonly documented synthetic pathway. Gallic acid synthesis typically begins with different precursors.

However, this compound can be used to synthesize other types of labeled aromatic compounds through α-arylation reactions. This involves the coupling of the diethyl malonate enolate with an aryl halide, often catalyzed by a transition metal like copper. researchgate.net This reaction attaches the -¹³CH(¹³COOEt)₂ moiety to a pre-existing aromatic ring. For example, reacting the enolate of this compound with iodobenzene (B50100) would yield diethyl phenyl-[¹³C₃]malonate. This intermediate can then be further modified. This method allows for the synthesis of labeled phenylacetic acid derivatives and other compounds where the ¹³C₃-malonate-derived group is directly attached to an aromatic system. smu.ca

Production of 13C-Labeled Polyketides and Other Secondary Metabolites

Polyketides are a large and structurally diverse class of secondary metabolites with a wide range of biological activities, including antibiotic and antifungal properties. nih.gov Their biosynthesis is analogous to fatty acid synthesis and involves the sequential condensation of small carboxylic acid units, primarily derived from malonyl-coenzyme A (malonyl-CoA). nih.govmdpi.com Malonyl-CoA itself is typically formed via the carboxylation of acetyl-CoA. nih.gov

The introduction of an isotopic label into the malonate pool is a key strategy for studying the biosynthesis of polyketides and other related secondary metabolites like fatty acids. This compound can serve as a precursor to labeled malonyl-CoA for incorporation into these natural products. While direct feeding studies with this compound in polyketide-producing organisms are a plausible experimental approach, a clear chemical precedent for its utility is found in the synthesis of labeled fatty acids.

A notable example is the synthesis of [3-¹³C]tetradecanoic acid. nih.gov In this pathway, the labeled carbon is introduced via the alkylation of diethyl sodio-malonate with a ¹³C-labeled alkyl halide, followed by saponification and decarboxylation to yield the final labeled fatty acid. nih.gov This method demonstrates the utility of the malonic ester synthesis framework for incorporating carbon isotopes into specific positions within a long-chain carboxylic acid, a fundamental component of many lipids. nih.gov

| Reactants | Key Transformation | Product | Significance |

|---|---|---|---|

| Diethyl sodio-malonate | Alkylation, followed by saponification and decarboxylation | [3-¹³C]tetradecanoic acid | Demonstrates the use of malonic ester synthesis to introduce a ¹³C label into a specific position of a fatty acid, a class of secondary metabolites. nih.gov |

| [1-¹³C]1-bromododecane |

Synthesis of 13C-Labeled Riboflavin (B1680620) Analogues and Isotopologues

Riboflavin (Vitamin B2) and its analogues are vital cofactors in a multitude of enzymatic reactions. The synthesis of isotopically labeled versions of these molecules provides powerful tools for probing their biochemical functions and interactions with proteins. uni-freiburg.de this compound is a key starting material for introducing ¹³C labels into the pyrimidine (B1678525) portion of the riboflavin ring system. uni-freiburg.de

The core of this strategy involves the synthesis of labeled barbituric acid, a critical intermediate. In a well-documented procedure, [1,2,3-¹³C₃]diethyl malonate is condensed with urea (B33335) to produce [2,4,6-¹³C₃]barbituric acid. uni-freiburg.de This reaction provides a labeled heterocyclic building block that can be further elaborated to form the complete isoalloxazine ring structure of riboflavin and its derivatives. This method allows for the specific placement of three ¹³C atoms within the pyrimidine ring, offering a powerful probe for spectroscopic studies. uni-freiburg.de

| Labeled Precursor | Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| [1,2,3-¹³C₃]diethyl malonate | Urea | [2,4,6-¹³C₃]barbituric acid | 55% | uni-freiburg.de |

Cyclocondensation Reactions Employing this compound for Heterocycle Synthesis

Cyclocondensation reactions are fundamental processes in organic chemistry for the construction of ring systems. Diethyl malonate is a classic reagent in this context, reacting with various 1,3-dinucleophiles to form six-membered heterocycles. nih.govresearchgate.net When this compound is used, the resulting heterocyclic products are isotopically labeled, making them suitable for mechanistic and metabolic studies.

The most prominent example of this reaction is the synthesis of barbituric acid and its derivatives. nih.gov The reaction of diethyl malonate with urea, typically catalyzed by a base such as sodium ethoxide, yields the barbiturate (B1230296) ring system. nih.govresearchgate.net As detailed in the previous section, the use of [1,2,3-¹³C₃]diethyl malonate directly leads to the formation of [2,4,6-¹³C₃]barbituric acid. uni-freiburg.de

Another classical example is the Tschitschibabin pyridine (B92270) synthesis, where diethyl malonate reacts with 2-aminopyridine (B139424) to form pyrido[1,2-a]pyrimidine-2,4-dione. nih.govresearchgate.net Employing this compound in this reaction would similarly yield a labeled pyridopyrimidine product. These reactions highlight the role of this compound as a versatile tool for creating ¹³C-labeled versions of important malonyl-derived heterocycles. nih.gov

| Malonate Derivative | 1,3-Dinucleophile | Reaction Type | Heterocyclic Product Class |

|---|---|---|---|

| This compound | Urea | Condensation | ¹³C-Labeled Barbituric Acids uni-freiburg.denih.gov |

| Diethyl Malonate | 2-Aminopyridine | Tschitschibabin Reaction | Pyrido[1,2-a]pyrimidine-2,4-diones nih.govresearchgate.net |

Advanced Applications of Diethyl Malonate 13c3 in Metabolic Flux Analysis Mfa

Theoretical Frameworks of 13C Metabolic Flux Analysis (13C-MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. ox.ac.uk The incorporation of stable isotopes, most commonly 13C, into this analytical framework (13C-MFA) provides a more detailed and accurate picture of cellular metabolism. creative-proteomics.com The fundamental principle of 13C-MFA lies in the introduction of a 13C-labeled substrate (a tracer) into a biological system. nih.gov As the cells metabolize this tracer, the 13C atoms are distributed throughout the metabolic network, leading to specific labeling patterns in downstream metabolites. ox.ac.uk

The analysis of these labeling patterns, typically measured by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the elucidation of metabolic pathways and the quantification of the fluxes through them. creative-proteomics.com A key assumption in many 13C-MFA studies is that the metabolic and isotopic systems are at a steady state, meaning that the concentrations of metabolites and the isotopic labeling of these metabolites are constant over time. nih.gov

Diethyl Malonate-13C3, a form of diethyl malonate in which the three carbon atoms of the malonate moiety are replaced with the 13C isotope, serves as a specialized tracer for probing specific areas of metabolism. Its application in 13C-MFA allows researchers to trace the metabolic fate of the malonate backbone with high precision.

Experimental Design and Execution for this compound Tracer Studies

A critical prerequisite for accurate flux determination in stationary 13C-MFA is the confirmation that the biological system has reached an isotopic steady state. frontiersin.org This state is achieved when the isotopic enrichment of intracellular metabolites remains constant over a specific period. frontiersin.org To validate this, a time-course experiment is typically performed where samples are collected at multiple time points after the introduction of the 13C-labeled tracer. The isotopic labeling patterns of key metabolites are then analyzed to ensure they have stabilized. frontiersin.org

In a hypothetical study using this compound, cells would be cultured in a medium containing this tracer. Samples would be harvested at various time points (e.g., 6, 12, 18, and 24 hours) and the isotopic enrichment of a downstream metabolite, such as a fatty acid, would be measured. The attainment of a plateau in the enrichment would confirm isotopic steady-state.

| Time (hours) | Isotopic Enrichment of Palmitate (%) |

|---|---|

| 6 | 35.2 |

| 12 | 68.5 |

| 18 | 85.1 |

| 24 | 85.3 |

This interactive table illustrates hypothetical data showing the validation of isotopic steady state. The isotopic enrichment of palmitate stabilizes after 18 hours, indicating that the system has reached an isotopic steady state.

Following the administration of this compound and the achievement of an isotopic steady state, the next step is to analyze the incorporation and distribution of the 13C label into various metabolites. This is typically accomplished using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods allow for the separation of individual metabolites and the determination of their mass isotopomer distributions (MIDs). The MID of a metabolite provides information on the number of 13C atoms incorporated into each molecule.

For instance, if this compound is used to trace fatty acid synthesis, the MIDs of fatty acids like palmitate and stearate (B1226849) would be analyzed. The pattern of 13C incorporation would reveal the extent to which the malonate backbone from the tracer has contributed to the elongation of the fatty acid chains.

| Mass Isotopomer | Relative Abundance (%) |

|---|---|

| M+0 | 14.7 |

| M+2 | 25.8 |

| M+4 | 32.1 |

| M+6 | 18.9 |

| M+8 | 8.5 |

This interactive table presents a hypothetical Mass Isotopomer Distribution (MID) for a fatty acid synthesized from this compound. The presence of M+2, M+4, etc., indicates the incorporation of multiple two-carbon units derived from the tracer.

Elucidation of Metabolic Pathways and Flux Networks using this compound

A primary application of 13C-labeled tracers is the elucidation of metabolic pathways. By tracking the flow of the isotopic label, researchers can confirm known pathways and potentially discover new ones. nih.gov this compound is particularly well-suited for tracing pathways that involve malonate as a key intermediate. The malonate pathway is an alternative to the mevalonate (B85504) pathway for the biosynthesis of isoprenoids in some organisms and is also involved in the biosynthesis of certain polyketides and fatty acids.

When this compound is supplied to a biological system, the 13C atoms from the malonate moiety will be incorporated into downstream products of the malonate pathway. By analyzing the labeling patterns of these products, the activity and connectivity of the pathway can be mapped out.

Beyond qualitative pathway tracing, 13C-MFA allows for the precise quantification of intracellular carbon fluxes. creative-proteomics.com This is achieved by integrating the experimentally determined MIDs of key metabolites with a stoichiometric model of the metabolic network. Computational software is used to estimate the flux values that best reproduce the observed labeling patterns.

In the context of this compound, the quantitative data on its incorporation into various biomolecules can be used to calculate the flux through the malonate pathway and its contribution to the synthesis of different classes of compounds. For example, by measuring the amount of 13C from this compound that is incorporated into fatty acids versus polyketides, the relative fluxes towards these two biosynthetic branches can be determined.

| Metabolic Flux | Flux Value (relative to malonate uptake) |

|---|---|

| Malonate Uptake | 100 |

| Flux to Fatty Acid Synthesis | 65.4 ± 3.2 |

| Flux to Polyketide Synthesis | 28.1 ± 2.5 |

| Flux to Other Pathways | 6.5 ± 1.1 |

This interactive table provides a hypothetical example of quantified metabolic fluxes determined from a this compound tracer experiment. The data illustrates how the cell partitions the assimilated malonate into different biosynthetic pathways.

Investigation of Acetyl-CoA Balance and Fatty Acid Production Pathways

This compound serves as a valuable tracer for investigating the balance of Acetyl-CoA and the pathways of fatty acid production. Once introduced into a biological system, it can be hydrolyzed to release 13C-labeled malonate, which is then converted to ¹³C-labeled malonyl-CoA. Malonyl-CoA is a critical precursor for fatty acid synthesis, and by tracking the incorporation of the ¹³C label into fatty acids and other related metabolites, researchers can quantify the flux through these pathways.

This approach allows for a detailed examination of how different conditions or genetic modifications affect the allocation of Acetyl-CoA between fatty acid synthesis and other competing pathways, such as the tricarboxylic acid (TCA) cycle. The data obtained from such studies are crucial for metabolic engineering efforts aimed at enhancing the production of fatty acid-derived biofuels and chemicals.

Table 1: Key Reactions in this compound Tracing for Fatty Acid Synthesis

| Reaction Step | Description | Labeled Compound |

| Hydrolysis | This compound is hydrolyzed to ethanol (B145695) and 13C-labeled malonate. | Malonate-13C3 |

| Activation | 13C-labeled malonate is converted to 13C-labeled malonyl-CoA. | Malonyl-CoA-13C3 |

| Fatty Acid Elongation | 13C-labeled malonyl-CoA units are sequentially added to a growing fatty acid chain. | Fatty Acids-13Cn |

System-Specific ¹³C-MFA Studies with Diethyl Malonate-¹³C₃

The application of this compound in MFA extends to a variety of biological systems, each with unique metabolic characteristics.

Application in Fungal Metabolism Research

In fungal metabolism research, this compound can be used to probe the metabolic pathways leading to the production of a diverse array of secondary metabolites, many of which are polyketides derived from malonyl-CoA. By tracing the flow of ¹³C from diethyl malonate, researchers can gain insights into the regulation of these pathways and identify potential targets for increasing the yield of valuable fungal products.

Insights into Plant Metabolic Engineering

Plant metabolic engineering can benefit from the use of this compound to study the biosynthesis of various specialized metabolites, including flavonoids and other polyketides. Understanding the flux from malonate into these pathways is essential for developing strategies to enhance the production of compounds with nutritional and medicinal value.

Characterization of Thermophilic Bacterial Metabolism

Thermophilic bacteria are of interest for industrial biotechnology due to their robust enzymes and ability to grow at high temperatures. This compound can be employed to study their central carbon metabolism and fatty acid synthesis pathways under these extreme conditions, providing valuable data for the development of thermophilic microbial cell factories.

Cancer Metabolism and Metabolic Rewiring Investigations

Cancer cells often exhibit altered metabolism, including an increased reliance on de novo fatty acid synthesis. This compound can be used as a tracer to investigate this metabolic rewiring in cancer cells. By quantifying the flux through the fatty acid synthesis pathway, researchers can better understand the metabolic adaptations of cancer cells and identify potential therapeutic targets.

Table 2: Potential Applications of this compound in System-Specific MFA

| System | Research Focus | Key Insights |

| Fungi | Secondary metabolite production | Flux towards polyketides |

| Plants | Flavonoid and polyketide biosynthesis | Engineering for high-value compounds |

| Thermophilic Bacteria | Central carbon metabolism at high temperatures | Development of robust cell factories |

| Cancer Cells | Metabolic rewiring and fatty acid synthesis | Identification of therapeutic targets |

Integration of ¹³C-MFA Data with Genome-Scale Metabolic Models

The data generated from ¹³C-MFA studies using this compound can be integrated with genome-scale metabolic models (GEMs) to provide a more comprehensive understanding of cellular metabolism. GEMs are mathematical representations of the entire metabolic network of an organism, and by constraining these models with experimentally determined flux data, their predictive power can be significantly enhanced.

This integrated approach allows for in-silico simulations of metabolic responses to genetic and environmental perturbations, facilitating the design of more effective metabolic engineering strategies. The precise flux measurements obtained with this compound for specific pathways can help to refine and validate the predictions of GEMs, leading to a more accurate and holistic view of cellular metabolism.

Spectroscopic and Chromatographic Techniques for Analyzing Diethyl Malonate 13c3 and Its Labeled Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for 13C-Enrichment and Structural Characterization

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the chemical structure and isotopic composition of a molecule. For 13C-labeled compounds like Diethyl Malonate-13C3, it is particularly valuable for confirming the position of the labels and quantifying the degree of enrichment.

High-resolution 13C NMR spectroscopy is the definitive method for determining the precise location of carbon labels within a molecule. In this compound, where the malonate backbone (two carbonyl carbons and the central methylene (B1212753) carbon) is labeled, 13C NMR spectra exhibit distinct features compared to the unlabeled compound.

The presence of adjacent 13C nuclei gives rise to carbon-carbon coupling (J-coupling), which splits the NMR signals into doublets or more complex multiplets. This coupling is absent in the natural abundance spectrum where the probability of two adjacent 13C atoms is very low. The observation of these couplings provides unambiguous proof of the labeling pattern. For instance, the central 13CH2 signal will appear as a triplet due to coupling with the two adjacent 13CO carbons, while each 13CO signal will appear as a doublet due to coupling with the central 13CH2. This detailed mapping is crucial for verifying the integrity of the labeled precursor and for understanding how the three-carbon backbone is incorporated or fragmented during metabolic processes.

| Parameter | Unlabeled Diethyl Malonate | This compound (Expected) | Rationale for Difference |

| Methylene Carbon (C2) Signal | Singlet | Triplet | Coupling to two adjacent 13C carbonyl carbons (¹JCC) |

| Carbonyl Carbon (C1, C3) Signal | Singlet | Doublet | Coupling to the central 13C methylene carbon (¹JCC) |

| Ethyl CH2 Carbon Signal | Singlet | Singlet | No 13C label on the ethyl group, so no additional coupling is observed. |

| Ethyl CH3 Carbon Signal | Singlet | Singlet | No 13C label on the ethyl group. |

This interactive table illustrates the expected differences in the 13C NMR spectra between the unlabeled and the 13C3-labeled versions of diethyl malonate.

Quantitative NMR (qNMR) is employed to accurately determine the level of isotopic enrichment. By carefully controlling experimental parameters, the area of an NMR signal can be made directly proportional to the number of corresponding nuclei. doi.org To achieve this for 13C qNMR, specific acquisition conditions are necessary, including the use of inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and long relaxation delays (typically 5-7 times the longest T1 relaxation time) to ensure complete magnetization recovery between scans. nih.gov

The isotopic abundance of this compound can be determined by comparing the integrated area of the 13C-labeled signals to that of a known internal standard or to the small signals from any residual unlabeled compound. This method offers high precision and accuracy, making it a reliable tool for verifying the enrichment of the starting material before its use in tracer experiments. nih.govacs.org The precision of quantitative isotopic 13C NMR can be very high, with repeatability standard deviations often less than 1‰. doi.orgresearchgate.net

| Parameter | Recommended Setting | Purpose |

| Pulse Angle | 90° | Maximizes the signal for each scan, improving the signal-to-noise ratio. |

| Relaxation Delay (D1) | > 5 x T1max | Ensures complete relaxation of all carbon nuclei between pulses for accurate quantification. |

| Decoupling Method | Inverse-Gated Decoupling | Suppresses the Nuclear Overhauser Effect (NOE) which can otherwise lead to inaccurate signal integrals. doi.org |

| Relaxation Reagent (e.g., Cr(acac)3) | Often added | Shortens the long T1 relaxation times of quaternary carbons, reducing the overall experiment time. nih.gov |

This interactive table summarizes the key experimental parameters required for accurate quantitative 13C NMR analysis.

Mass Spectrometry (MS) for Isotopic Tracing and Metabolite Profiling

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, making it an ideal technique for tracking the incorporation of stable isotopes into metabolites. When this compound is metabolized, the 13C atoms are incorporated into various downstream products, increasing their mass. MS can detect this mass shift, allowing researchers to trace the metabolic fate of the malonate backbone.

GC-MS is a robust technique for analyzing volatile and thermally stable compounds. Metabolites are often chemically derivatized (e.g., by trimethylsilylation) to increase their volatility before separation on a GC column and subsequent detection by MS. nih.gov

When analyzing a sample from a tracer experiment with this compound, the mass spectrum of a given metabolite will show a population of molecules. The unlabeled version (M+0) will be present, alongside labeled versions (e.g., M+1, M+2, M+3) that have incorporated one, two, or three 13C atoms. By analyzing the relative intensities of these isotopologue peaks in the mass spectrum of the metabolite and its fragments, the extent of isotopic labeling can be precisely measured. mdpi.com For example, a GC-MS assay was developed to measure the concentration and mass isotopomer distribution of malonyl-CoA in tissues by hydrolyzing it to malonate, derivatizing it, and analyzing the resulting mass shifts. nih.gov

| Compound/Fragment | Unlabeled (M+0) m/z | This compound (M+3) m/z | Mass Shift |

| Molecular Ion [C7H12O4]+ | 160.1 | 163.1 | +3 |

| Loss of Ethoxy group [M-OC2H5]+ | 115.1 | 118.1 | +3 |

| Loss of Carboethoxy group [M-COOC2H5]+ | 87.1 | 90.1 | +3 |

This interactive table shows the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments of unlabeled diethyl malonate and its fully labeled 13C3 counterpart, based on the mass spectrum of the unlabeled compound. nist.gov

For non-volatile or thermally sensitive metabolites, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is the preferred method. LC separates complex biological mixtures, and HRMS provides highly accurate mass measurements, enabling the confident identification of metabolites and the clear resolution of their isotopolog patterns.

The high resolving power of instruments like Orbitrap or time-of-flight (TOF) analyzers allows for the separation of ions with very similar m/z values. This is critical in metabolomics, where it helps distinguish 13C-labeled compounds from other naturally occurring isotopes (e.g., 15N, 18O) or from different metabolites with the same nominal mass. By extracting the ion chromatograms for all possible isotopologs of a suspected metabolite, LC-HRMS can reveal how the 13C atoms from this compound have been distributed into the metabolic network.

The ultimate goal of many stable isotope tracing studies is to quantify the activity of metabolic pathways, a practice known as metabolic flux analysis. The data obtained from GC-MS or LC-HRMS, specifically the relative abundances of different isotopologs for various metabolites, are the primary inputs for these calculations. nih.gov

By measuring the fractional contribution of the 13C label to a metabolite pool over time, researchers can determine the rate of its production from the labeled precursor. nih.gov For instance, the turnover of malonyl-CoA in tissues has been measured by tracing the incorporation of 13C from labeled substrates. nih.gov This quantitative data allows for the construction of detailed metabolic models, providing a dynamic view of cellular metabolism and how it responds to various conditions. This approach moves beyond simple qualitative pathway mapping to provide hard numbers on the rates of intracellular reactions.

Chromatographic Separations for Isotope-Labeled Compounds

The analysis of isotope-labeled compounds, such as this compound, relies heavily on chromatographic techniques to separate them from complex biological matrices before detection and quantification. The physicochemical properties of isotopically labeled molecules are nearly identical to their unlabeled counterparts, meaning that separation principles remain the same. However, the true power of using tracers like this compound is realized when chromatography is coupled with mass spectrometry (MS), a combination that allows for the differentiation and tracking of metabolic pathways.

Advanced Separation Techniques in Metabolomics Research

Untargeted metabolomics, which aims to measure as many metabolites as possible, faces significant analytical challenges, including the discrimination of biological signals from background noise, accurate compound identification, and reliable quantification. acs.orgnih.gov The use of stable isotope-labeled compounds provides a powerful solution to many of these issues. acs.orgnih.gov Advanced separation techniques are crucial for resolving the vast number of metabolites in a biological sample and fully leveraging the benefits of isotope labeling. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern metabolomics. researchgate.net For enhanced separation, Ultra-Performance Liquid Chromatography (UPLC) is often employed. UPLC systems use columns with smaller particle sizes, which provides higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. acs.org When coupled with high-resolution mass spectrometers, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS or Orbitrap MS, UPLC allows for the precise tracking of 13C-labeled metabolites. acs.orgresearchgate.net This combination enables researchers to distinguish between biosynthesized metabolites and background contaminants and to determine the exact number of carbon atoms in a molecule, which significantly aids in its identification. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another vital technique, particularly for the analysis of volatile and thermally stable metabolites. researchgate.net In metabolic tracer experiments, GC-MS can be used to quantify the enrichment of 13C in specific compounds, like proteinogenic amino acids, after cells are grown on a 13C-labeled substrate. researchgate.net An advanced application involves coupling GC with combustion-isotope ratio mass spectrometry (GC-C-IRMS), which provides highly precise measurements of 13C enrichment, even at low labeling levels. researchgate.net

Chemical Isotope Labeling and Derivatization represents a sophisticated strategy to improve chromatographic performance and analytical sensitivity for certain classes of compounds. researchgate.netsemanticscholar.org This approach involves tagging metabolites with a reagent that exists in both a light (e.g., ¹²C) and heavy (e.g., ¹³C) isotopic form. researchgate.net For instance, an isotopic labeling strategy using light (¹²C₆) and heavy (¹³C₆) N-benzoyloxysuccinimide reagents has been developed for the relative quantification of amine-, thiol-, and phenol-containing metabolites. semanticscholar.orgresearchgate.net This derivatization not only allows for precise quantification by comparing the peak intensities of the light and heavy-tagged metabolites but also improves the chromatographic properties of polar compounds, which are often difficult to analyze with standard reversed-phase LC-MS methods. semanticscholar.org

The table below summarizes these advanced techniques and their applications in metabolomics research involving isotope-labeled compounds.

| Technique | Description | Application in 13C-Labeled Metabolomics | Key Advantages |

|---|---|---|---|

| UPLC-HRMS (e.g., Orbitrap, FT-ICR) | Utilizes columns with sub-2 µm particles for high-resolution separation, coupled to a high-resolution mass spectrometer. | Untargeted analysis of polar and non-polar metabolites. researchgate.net Tracks the incorporation of 13C into various metabolic products. | High resolution and sensitivity; improved compound annotation and differentiation of biological signals from noise. acs.org |

| GC-C-IRMS | Combines gas chromatography for separation with combustion and isotope ratio mass spectrometry for precise isotope abundance measurement. | Quantification of 13C enrichment in specific metabolites, such as amino acids, in metabolic flux analysis. researchgate.net | High precision for labeling quantification, even at low enrichment levels. researchgate.net |

| Chemical Isotope Labeling LC-MS | Involves derivatizing metabolites with isotopically light and heavy reagents before LC-MS analysis. | Relative quantification of specific metabolite classes (e.g., amines, thiols) and improved analysis of polar compounds. semanticscholar.orgresearchgate.net | Increases metabolomic coverage, provides high quantification precision, and improves chromatographic peak shapes for challenging analytes. researchgate.net |

A specific example of a chemical isotope labeling strategy involves the use of N-benzoyloxysuccinimide for the differential profiling of metabolites.

| Parameter | Description |

|---|---|

| Labeling Reagents | Light (¹²C₆) and Heavy (¹³C₆) N-benzoyloxysuccinimide. researchgate.net |

| Targeted Moieties | Amine, thiol, and phenol (B47542) groups within metabolites. semanticscholar.org |

| Methodology | Two samples (e.g., control vs. treated) are derivatized separately with the light and heavy reagents, then mixed for a single LC-HR-MS/MS analysis. researchgate.net |

| Data Analysis | Relative quantification is achieved by comparing the signal intensities of the paired light and heavy isotopologues for each derivatized metabolite. researchgate.net |

| Research Application | Successfully used to quantify metabolic changes in human cultured cells under oxidative stress, identifying 77 features with significant concentration changes. researchgate.net |

These advanced chromatographic methods are indispensable for modern metabolomics, enabling researchers to harness the full potential of stable isotope tracers like this compound to map the intricate and dynamic network of metabolic pathways. nih.gov

Mechanistic Investigations and Enzyme Studies Utilizing Diethyl Malonate 13c3

Elucidation of Enzyme Reaction Mechanisms using 13C-Labeled Substrates

The use of ¹³C-labeled substrates like Diethyl Malonate-13C3 is a cornerstone of modern mechanistic enzymology. These substrates provide a window into the catalytic cycle, allowing for the direct observation of substrate transformation and the identification of transient intermediates that are often too fleeting to be detected by other means. nih.gov

High-resolution ¹³C NMR spectroscopy is particularly adept at characterizing enzyme-substrate and enzyme-inhibitor complexes. nih.gov By selectively enriching the substrate at specific atomic positions, researchers can obtain detailed structural and stereochemical information about the species formed within the enzyme's active site. nih.gov For instance, this method has been successfully employed to demonstrate the formation of tetrahedral intermediates in proteases. nih.gov In a hypothetical study using this compound, the distinct NMR signals from the ¹³C nuclei could be monitored upon binding to an enzyme. Changes in the chemical shifts of these labeled carbons would provide information about their electronic environment, helping to elucidate how the enzyme manipulates the substrate to facilitate catalysis. Furthermore, using cryoenzymology in conjunction with ¹³C NMR allows for the trapping and rigorous structural assignment of covalently bound reaction intermediates at sub-zero temperatures. nih.gov

Another critical tool for mechanistic elucidation is the measurement of Kinetic Isotope Effects (KIEs). The KIE is a measure of the change in the rate of a reaction upon isotopic substitution. harvard.edu A ¹³C KIE compares the reaction rate of the ¹³C-labeled substrate (like this compound) with that of the unlabeled (¹²C) substrate. A KIE value greater than 1.0 indicates that the bond to the labeled carbon is being broken or altered in the rate-determining step of the reaction. acs.org This provides powerful evidence for the transition state structure. nih.gov For example, ¹³C KIEs have been instrumental in studying decarboxylation reactions, where the cleavage of a carbon-carbon bond is central to the mechanism. acs.org The precise measurement of ¹³C KIEs can be achieved using various methods, including 2D [¹³C,¹H]-HSQC NMR spectroscopy, which offers high accuracy and sensitivity. acs.org

| Enzyme Studied | 13C-Labeled Substrate Position | Observed 13C KIE | Mechanistic Implication |

| 1-deoxy-d-xylulose-5-phosphate reductoisomerase | 2-¹³C | 1.0031 | Minor involvement of C2 in the rate-limiting step. |

| 1-deoxy-d-xylulose-5-phosphate reductoisomerase | 3-¹³C | 1.0303 | Primary isotope effect, indicating C-C bond cleavage at C3 is rate-limiting. |

| 1-deoxy-d-xylulose-5-phosphate reductoisomerase | 4-¹³C | 1.0148 | Significant bonding changes at C4 in the transition state. |

| Glucose-6-phosphate dehydrogenase | 1-¹³C | 1.0172 | Consistent with hydride transfer from C1 being partially rate-limiting. |

This table presents exemplary ¹³C Kinetic Isotope Effect (KIE) data from studies on different enzymes to illustrate how this technique provides insights into reaction mechanisms. The values demonstrate the sensitivity of KIEs to bonding changes at specific carbon atoms during the rate-limiting step of a reaction. acs.org

Probing Stereochemical and Regiospecificity of Biochemical Transformations

Enzymes are renowned for their exquisite stereochemical and regiospecificity, often catalyzing reactions on a specific atom or functional group within a molecule and producing a single stereoisomer. Isotopically labeled substrates such as this compound are invaluable tools for investigating these precise selectivities. By tracking the position of the ¹³C label in the product, the exact course of the biochemical transformation can be mapped.

For example, enzymatic reactions often involve the stereospecific addition or removal of groups. In a reaction involving the enzymatic modification of this compound, the analysis of the product's ¹³C NMR spectrum could reveal the stereochemical outcome. If the two carboxymethyl groups of the malonate are prochiral, an enzyme might differentiate between them, leading to a product with the ¹³C label in a specific spatial orientation. This approach has been used to determine the stereochemical course of reprotonation of neutral intermediates in terpene biosynthesis. beilstein-journals.org

Furthermore, engineered enzymes are now being utilized for stereoselective synthesis. Biocatalytic cyclopropanation, for instance, can be performed with remarkable diastereoselectivity and enantioselectivity using modified enzymes. nih.gov A study demonstrated the use of engineered enzymes to synthesize labeled cyclopropanes from ¹³C-glycine, resulting in the formation of specific stereoisomers. nih.gov This highlights how a labeled precursor, analogous to this compound, can be used not only to study natural enzyme mechanisms but also to verify the stereochemical fidelity of newly engineered biocatalysts. The ability to generate stereoselectively labeled products is crucial for their use as probes in subsequent biological studies. nih.gov

Regiospecificity, the control over which part of a molecule reacts, can also be effectively probed. If this compound were used as a precursor in a biosynthetic pathway, its labeled carbon skeleton could be incorporated into a more complex natural product. By determining the final positions of the ¹³C atoms in the product molecule through NMR analysis, the specific bond formations and rearrangements catalyzed by the enzymes in the pathway can be deduced. beilstein-journals.org This method of tracing carbon skeletons has been fundamental in elucidating the biosynthetic pathways of polyketides, terpenes, and other classes of natural products. nih.govbeilstein-journals.org

Studies on Flavoprotein Systems and Other Enzyme-Catalyzed Processes

Flavoproteins are a class of enzymes that utilize a flavin mononucleotide (FMN) or flavin adenine (B156593) dinucleotide (FAD) cofactor to catalyze a wide variety of redox reactions. Understanding the mechanism of these enzymes is crucial due to their importance in metabolism. The use of ¹³C-labeled substrates offers a powerful approach to probe the mechanisms of flavoprotein-catalyzed reactions.

One key technique is the measurement of ¹³C kinetic isotope effects, which can provide insights into the transition state of the reaction. nih.gov For example, a study on polyamine oxidase, a flavoprotein amine oxidase, measured the ¹³C KIE for the oxidation of an amine substrate. nih.gov The resulting pH-independent value of 1.025 provided the first measure of the change in bond order at the reacting carbon during carbon-hydrogen bond cleavage, offering a critical piece of data for computational modeling of the transition state for this class of enzymes. nih.gov Similarly, if an enzyme were to catalyze a reaction involving this compound, such as an oxidation or decarboxylation, measuring the ¹³C KIE would reveal detailed information about the bond-breaking and bond-making steps involving the flavin cofactor.

Beyond KIEs, ¹³C NMR can be used to monitor the conversion of a labeled substrate to its product in real-time. By introducing this compound into a system containing a flavoenzyme of interest, one could directly observe the disappearance of the substrate's ¹³C signals and the appearance of the product's ¹³C signals. This allows for the measurement of reaction rates and can help identify any bottlenecks or intermediates in the catalytic cycle. nih.gov This approach is broadly applicable to many other enzyme-catalyzed processes beyond flavoprotein systems. The ability to track the flow of carbon atoms from a precursor into a final product makes ¹³C-labeled compounds like this compound essential for metabolic flux analysis, which quantifies the in vivo rates of metabolic pathways. frontiersin.org

Future Directions and Methodological Advancements in Diethyl Malonate 13c3 Research

Development of Novel Synthetic Routes for Diverse 13C-Labeled Malonate Derivatives

The continued expansion of metabolic research necessitates a broader toolkit of isotopically labeled compounds. While Diethyl Malonate-13C3 is a valuable tracer, future research will benefit from the development of novel and efficient synthetic routes to produce a wider variety of 13C-labeled malonate derivatives. Current synthetic strategies, such as the one-step synthesis from ethyl [2-13C]acetate, provide a foundation. documentsdelivered.com However, creating derivatives with different labeling patterns or incorporating other stable isotopes will allow for more complex and informative tracing experiments.

Future synthetic efforts are expected to focus on:

Regioselective Labeling: Developing methods to selectively place 13C atoms at different positions within the malonate backbone and its derivatives. This will enable researchers to track the fate of specific carbon atoms through intricate metabolic pathways.

Multi-Isotope Labeling: Creating malonate derivatives labeled with both 13C and other stable isotopes (e.g., 2H, 15N, 18O). These multi-labeled tracers are invaluable for simultaneous tracking of different metabolic fluxes.

Combinatorial Synthesis: Designing modular synthetic approaches that allow for the rapid generation of a library of 13C-labeled malonate derivatives with diverse functional groups. This would facilitate the study of a wider range of metabolic pathways and enzymatic reactions. nih.gov

These advancements will provide researchers with a more versatile set of tools to design experiments that can answer increasingly complex biological questions.

Enhancements in 13C-MFA Software and Computational Tools

13C-Metabolic Flux Analysis (13C-MFA) is the primary analytical framework for interpreting data from tracer experiments using compounds like this compound. The complexity of metabolic models and the large datasets generated by modern analytical instruments demand continuous improvements in the software and computational tools used for 13C-MFA. ethz.ch

Key areas of development include:

Improved Algorithms: The development of more efficient algorithms, such as the elementary metabolite unit (EMU) approach, has already significantly reduced the computational load of 13C-MFA. researchgate.net Future enhancements will focus on increasing the speed and accuracy of flux calculations, particularly for large-scale metabolic networks.

High-Performance Computing: Software suites are increasingly designed to leverage high-performance computing resources, including multicore CPUs and compute clusters. fz-juelich.de This allows for the analysis of more complex models and the incorporation of larger datasets, paving the way for genome-scale metabolic flux analysis.

User-Friendly Interfaces: Efforts are ongoing to create more intuitive and user-friendly software packages that can be used by a broader range of researchers, not just computational biology specialists. fz-juelich.de This includes the development of graphical interfaces for model building and data visualization.

Integration of Non-Stationary MFA: Isotopically non-stationary 13C-MFA is a powerful technique for studying dynamic metabolic states. nih.gov Enhanced software support for this method will allow researchers to investigate metabolic responses to perturbations and changing environmental conditions with greater temporal resolution. researchgate.net

The table below summarizes some of the currently available software tools for 13C-MFA, highlighting their key features.

| Software | Key Features | Developer/Institution |

| 13CFLUX2 | High-performance, scalable for large networks, supports multicore CPUs. fz-juelich.de | Forschungszentrum Jülich |

| INCA | Integrates data from stationary and non-stationary experiments, user-friendly MATLAB interface. researchgate.netresearchgate.net | Vanderbilt University |

| OpenFLUX2 | Open-source, extensible, based on the EMU algorithm. researchgate.net | University of Delaware |

| Metran | One of the early implementations of the EMU algorithm. researchgate.net | University of Minnesota |

| FiatFLUX | Focuses on the analysis of large-scale metabolic networks. researchgate.net | University of California, Los Angeles |

Expansion of this compound Applications in Multi-Omics and Systems Biology

The true power of metabolic research is realized when it is integrated with other "omics" data within a systems biology framework. nih.govgriffith.edu.au this compound and its derivatives are poised to play a crucial role in these integrated approaches by providing a dynamic view of metabolic function that can be correlated with changes at the genomic, transcriptomic, and proteomic levels. nih.govtdl.org

Future applications in this area will likely involve:

Integrated Modeling: Combining 13C-MFA data with genome-scale metabolic models (GEMs), transcriptomic data (RNA-seq), and proteomic data to create comprehensive, multi-layered models of cellular metabolism. nih.gov This will allow researchers to understand how genetic and regulatory changes manifest as alterations in metabolic fluxes.

Disease Phenotyping: Using 13C tracers to characterize the metabolic reprogramming that occurs in complex diseases like cancer and metabolic syndrome. springernature.com By linking specific metabolic flux patterns to disease states, it may be possible to identify novel diagnostic biomarkers and therapeutic targets.

Personalized Medicine: In the long term, it may be possible to use 13C tracer studies to assess individual metabolic phenotypes and predict responses to therapeutic interventions, contributing to the development of personalized medicine strategies.

By providing a functional readout of the metabolic state, data generated from this compound tracing can serve as a critical link between the genome and the phenome in complex biological systems.

Potential for New Tracer Applications in Untargeted Metabolomics and Proteomics Research

While 13C-MFA is a targeted approach that focuses on quantifying fluxes through predefined pathways, there is growing interest in using stable isotope tracers in untargeted analyses. nih.gov This involves tracking the incorporation of labeled atoms into the entire metabolome or proteome, which can reveal novel metabolic pathways and connections.

Potential future applications include:

Untargeted Metabolomics: Using this compound in combination with high-resolution mass spectrometry to globally trace the fate of the 13C label throughout the metabolome. metabolomicsworkbench.org This can help to identify previously unknown metabolites and metabolic transformations, providing a more holistic view of cellular metabolism. nih.gov

Stable Isotope Probing (SIP) in Proteomics: Tracking the incorporation of 13C atoms derived from this compound into the amino acid building blocks of proteins. By measuring the rate of 13C incorporation into the proteome, researchers can gain insights into protein synthesis rates and turnover, providing a dynamic view of cellular physiology.

Flux-Coupled Metabolite Discovery: Identifying novel metabolites whose labeling patterns are correlated with fluxes through known pathways. This can help to elucidate the functions of uncharacterized enzymes and metabolites.

These untargeted approaches, powered by advancements in analytical instrumentation and data analysis, represent a new frontier for stable isotope tracing and will undoubtedly expand the utility of probes like this compound in biological research.

Q & A

Q. How is Diethyl Malonate-¹³C₃ synthesized, and what isotopic purity levels are achievable?

Diethyl Malonate-¹³C₃ is synthesized via isotopic labeling of the malonate backbone. The malonic acid precursor is enriched with ¹³C at all three carbon positions (C1, C2, C3) before esterification with ethanol. Commercial products report isotopic purity ≥99 atom% ¹³C and chemical purity ≥98%, verified by mass spectrometry and NMR . Key steps include controlled esterification under anhydrous conditions and purification via fractional distillation to minimize unlabeled byproducts.

Q. What characterization techniques confirm isotopic labeling and structural integrity?

- NMR Spectroscopy : ¹³C NMR detects isotopic enrichment at C1 (δ ~165 ppm, ester carbonyl), C2 (δ ~45 ppm, central CH₂), and C3 (δ ~60 ppm, ethoxy carbons). Absence of unlabeled peaks (e.g., ~170 ppm for natural-abundance carbonyl) validates purity .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks at m/z 163.084 (¹³C₃ isotopologue) with <1% deviation from theoretical mass .

- Isotopic Ratio Analysis : Isotope-ratio mass spectrometry (IRMS) quantifies ¹³C abundance across all positions .

Q. How does ¹³C labeling affect the compound’s physical and chemical properties?

The isotopic substitution slightly alters physical properties:

- Density : 1.074 g/mL at 25°C (vs. 1.055 g/mL for unlabeled diethyl malonate) due to increased atomic mass .

- Reactivity : Enhanced acidity of α-hydrogens (pKa ~12.5 vs. ~13 for unlabeled) facilitates enolate formation, critical for alkylation and condensation reactions .

- Boiling Point : ~199°C, consistent with unlabeled analogs, indicating minimal steric impact from isotopic substitution .

Q. What safety protocols are essential for handling Diethyl Malonate-¹³C₃?

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 93°C) .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and eye protection to prevent skin/eye irritation .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Q. What are the primary applications in metabolic and isotopic tracer studies?

Diethyl Malonate-¹³C₃ is used to synthesize ¹³C-labeled intermediates in:

- Fatty Acid Biosynthesis : Tracing acetyl-CoA incorporation via malonyl-CoA derivatives .

- Drug Metabolism : Monitoring metabolic pathways of malonate-derived prodrugs using LC-MS .

Advanced Research Questions

Q. How can enolate-mediated alkylation reactions be optimized using Diethyl Malonate-¹³C₃?

- Base Selection : Use LDA (lithium diisopropylamide) in THF at −78°C for quantitative enolate formation. Avoid aqueous bases to prevent hydrolysis .

- Electrophile Compatibility : Primary alkyl halides (e.g., methyl iodide) yield >90% alkylation efficiency, while bulky tert-butyl halides require elevated temperatures (40–60°C) .

- Workup : Quench with ammonium chloride to stabilize the labeled product and minimize isotopic scrambling .

Q. How to address discrepancies in kinetic isotope effect (KIE) data during decarboxylation studies?

Conflicting KIE values may arise from competing mechanisms (e.g., concerted vs. stepwise decarboxylation). Resolve by:

- Computational Modeling : Compare DFT-calculated ¹³C KIEs with experimental data from isotopic labeling .

- pH Control : Conduct reactions at pH 4–6 to isolate carboxylate intermediates and reduce side reactions .

Q. What strategies resolve conflicting NMR assignments in derivatives of Diethyl Malonate-¹³C₃?

- 2D NMR : HSQC and HMBC correlate ¹³C-¹H couplings to confirm connectivity in complex derivatives (e.g., cyclopropane analogs) .

- Isotopic Dilution : Mix labeled and unlabeled samples to distinguish splitting patterns caused by isotopic coupling vs. impurities .

Q. How does the choice of base influence enolate regioselectivity in asymmetric syntheses?

- Strong Bases (e.g., LDA) : Promote thermodynamic control, favoring the more substituted enolate.

- Weak Bases (e.g., K₂CO₃) : Favor kinetic control, stabilizing the less substituted enolate.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance enolate stability for stereoselective alkylation .

Q. What advanced techniques assess isotopic distribution in downstream products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.